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Introduction
GSK2801 is a potent and selective chemical probe for the bromodomains of BAZ2A

(Bromodomain-adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2][3][4][5] As

members of the BAZ family of proteins, BAZ2A and BAZ2B are integral components of

chromatin remodeling complexes, playing crucial roles in the regulation of gene expression.

Specifically, BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which

is involved in the silencing of ribosomal RNA genes. Given the implication of epigenetic

regulators in various diseases, including cancer, selective inhibitors like GSK2801 are

invaluable tools for elucidating the biological functions of these proteins and for potential

therapeutic development.

This technical guide provides a comprehensive overview of GSK2801, including its biochemical

and cellular activity, selectivity profile, and in vivo pharmacokinetic properties. Detailed

methodologies for key experimental assays are also presented to enable researchers to

effectively utilize this chemical probe in their studies.

Biochemical and Cellular Activity
GSK2801 is an acetyl-lysine competitive inhibitor that binds to the bromodomains of BAZ2A

and BAZ2B with high affinity. The dissociation constants (KD) have been determined by

multiple biophysical methods, demonstrating potent engagement with its primary targets.
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Table 1: Binding Affinity of GSK2801 for BAZ2A and BAZ2B

Target
Isothermal Titration Calorimetry (ITC) KD
(nM)

BAZ2A 257

BAZ2B 136

Cellularly, GSK2801 has been shown to effectively displace GFP-tagged BAZ2A from

acetylated chromatin, as demonstrated by Fluorescence Recovery After Photobleaching

(FRAP) experiments. This confirms the inhibitor's ability to engage its target in a cellular

context and modulate its interaction with chromatin.

Selectivity Profile
A critical aspect of a chemical probe is its selectivity. GSK2801 has been extensively profiled

against a panel of human bromodomains and other off-target proteins, demonstrating a high

degree of selectivity for BAZ2A and BAZ2B.

Table 2: Selectivity of GSK2801 Against Other Bromodomains

Target
Thermal Shift (ΔTm in °C
at 10 µM)

Isothermal Titration
Calorimetry (ITC) KD (µM)

BAZ2A 4.1 0.257

BAZ2B 2.7 0.136

BRD9 2.3 1.1

TAF1L(2) 3.4 3.2

Data compiled from multiple sources. Minor variations may exist between different

experimental setups.

Screening against a broader panel of receptors and ion channels at a concentration of 10 µM

showed that GSK2801 is largely inactive, with only minor inhibition observed at the Melatonin
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(MT-1) receptor.

In Vivo Pharmacokinetics
Pharmacokinetic studies in male CD1 mice have demonstrated that GSK2801 possesses

reasonable in vivo exposure following oral administration, with modest clearance and good

plasma stability. These favorable properties make GSK2801 a suitable tool for in vivo studies to

probe the functions of BAZ2A/B bromodomains in animal models.

Table 3: Pharmacokinetic Parameters of GSK2801 in Male CD1 Mice

Dosing Route Dose (mg/kg) Cmax (ng/mL) Tmax (h)
Terminal t1/2
(h)

Intraperitoneal

(IP)
30 1670 0.25 4.5

Oral (PO) 30 435 1.0 1.5

Signaling Pathway
BAZ2A, as part of the NoRC complex, plays a critical role in the epigenetic silencing of

ribosomal RNA (rRNA) genes. This process involves the recruitment of histone-modifying

enzymes and DNA methyltransferases to the rDNA promoter, leading to a heterochromatic

state that is refractory to transcription. The mechanism of GSK2801's action is to inhibit the

binding of the BAZ2A bromodomain to acetylated histones, thereby disrupting the localization

and function of the NoRC complex.
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BAZ2A/NoRC-mediated rRNA gene silencing pathway and the inhibitory action of GSK2801.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to

characterize GSK2801.

Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding

interactions. It directly measures the heat released or absorbed during the binding of a ligand

to a macromolecule.

Methodology:

Sample Preparation:
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The BAZ2A or BAZ2B bromodomain protein and GSK2801 are extensively dialyzed

against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to

minimize heats of dilution.

Protein concentration is accurately determined (e.g., by UV-Vis spectroscopy). A typical

concentration for the protein in the sample cell is 10-20 µM.

GSK2801 is dissolved in the dialysis buffer to a concentration typically 10-fold higher than

the protein concentration (e.g., 100-200 µM).

Instrumentation and Setup:

An isothermal titration calorimeter (e.g., a MicroCal ITC200) is used.

The sample cell is loaded with the protein solution, and the titration syringe is filled with

the GSK2801 solution.

The experiment is conducted at a constant temperature, typically 25°C.

Titration:

A series of small injections (e.g., 1-2 µL) of the GSK2801 solution are made into the

sample cell containing the protein.

The heat change associated with each injection is measured.

Data Analysis:

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted

to a suitable binding model (e.g., a one-site binding model) to determine the dissociation

constant (KD), binding enthalpy (ΔH), and stoichiometry (n).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b15569750?utm_src=pdf-body
https://www.benchchem.com/product/b15569750?utm_src=pdf-body
https://www.benchchem.com/product/b15569750?utm_src=pdf-body
https://www.benchchem.com/product/b15569750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

ITC Experiment

Data Analysis

Dialyze Protein and
GSK2801 in same buffer

Determine accurate
concentrations

Load Protein into cell,
GSK2801 into syringe

Titrate GSK2801 into
protein solution at 25°C

Measure heat change
per injection

Integrate raw data

Fit binding isotherm

Determine K_D, ΔH, n

Click to download full resolution via product page

Workflow for Isothermal Titration Calorimetry (ITC).
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Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to assess the

thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically

stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Methodology:

Reaction Setup:

A reaction mix is prepared containing the target bromodomain protein (e.g., at 1-5 µM), a

fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO

Orange), and the assay buffer.

The reaction mix is dispensed into a 96- or 384-well PCR plate.

GSK2801 (or a DMSO control) is added to the wells at a final concentration typically

around 10 µM.

Thermal Denaturation:

The plate is sealed and placed in a real-time PCR instrument.

The temperature is gradually increased (e.g., from 25°C to 95°C with a ramp rate of

1°C/minute).

Fluorescence is monitored at each temperature increment.

Data Analysis:

As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an

increase in fluorescence.

A melting curve (fluorescence versus temperature) is generated.

The Tm is determined as the midpoint of the transition in the melting curve, often

calculated from the peak of the first derivative of the curve.
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The change in melting temperature (ΔTm) is calculated as the Tm in the presence of

GSK2801 minus the Tm of the DMSO control.
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Workflow for Thermal Shift Assay (TSA).

Biolayer Interferometry (BLI)
BLI is a label-free optical biosensing technique used to measure real-time biomolecular

interactions. It is often used to determine kinetic parameters such as association (kon) and

dissociation (koff) rates, in addition to the dissociation constant (KD).

Methodology:

Biosensor Preparation:

Biotinylated BAZ2A or BAZ2B bromodomain is immobilized onto streptavidin-coated

biosensors.

Experiment Setup:

The experiment is performed in a 96-well plate format.

The plate contains wells with assay buffer for baseline equilibration, the biotinylated

protein for loading, and various concentrations of GSK2801 for association, and buffer for

dissociation.

BLI Measurement Steps:

Baseline: The biosensor is equilibrated in assay buffer to establish a stable baseline.

Loading: The biosensor is dipped into the well containing the biotinylated protein to

immobilize it.

Association: The protein-loaded biosensor is moved to wells containing different

concentrations of GSK2801, and the binding is monitored over time.

Dissociation: The biosensor is then moved to a well containing only assay buffer, and the

dissociation of GSK2801 is monitored.

Data Analysis:
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The binding sensorgrams are globally fitted to a 1:1 binding model to extract the kinetic

parameters kon and koff.

The KD is calculated as koff / kon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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